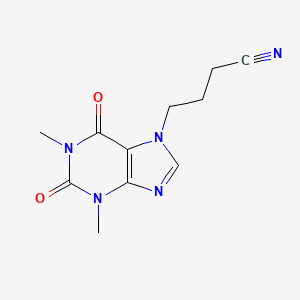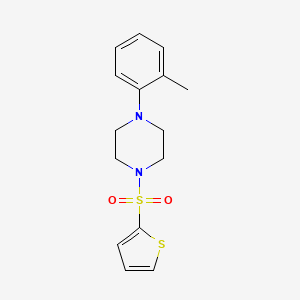![molecular formula C14H19ClN2O5S B5292174 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide, also known as NS3694, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), which is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume.
作用机制
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide exerts its inhibitory effect on NHE1 by binding to a specific site on the protein. This binding leads to a conformational change in NHE1, which reduces its activity. NHE1 is a transmembrane protein that exchanges extracellular Na+ ions for intracellular H+ ions. Inhibition of NHE1 by 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide leads to a decrease in intracellular pH and cell volume, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been shown to have various biochemical and physiological effects. Inhibition of NHE1 by 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide leads to a decrease in intracellular pH and cell volume, which can affect cell proliferation, migration, and survival. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion. It has also been shown to protect against ischemic injury in the heart and brain by reducing cell death and inflammation.
实验室实验的优点和局限性
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has several advantages as a research tool. It is a potent and selective inhibitor of NHE1, which allows for specific targeting of this protein. It is also water-soluble, which makes it easy to use in cell culture and animal experiments. However, 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in some experiments. It also has a short half-life, which requires frequent dosing in animal experiments.
未来方向
There are several future directions for research on 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide. One area of interest is the development of more potent and selective NHE1 inhibitors. Another area of interest is the investigation of the role of NHE1 in other physiological processes, such as immune function and bone metabolism. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide may also have potential as a therapeutic agent for various diseases, such as cancer and cardiovascular diseases. Further research is needed to explore these potential applications of 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide.
合成方法
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-4-nitrophenol with morpholine to form 2-chloro-4-(4-morpholinyl)phenol. This intermediate is then treated with chlorosulfonic acid to form 2-chloro-4-(4-morpholinylsulfonyl)phenol. The final step involves the reaction of this intermediate with N-ethylacetamide in the presence of triethylamine to form 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide.
科学研究应用
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been extensively used in scientific research to study the role of NHE1 in various physiological and pathological processes. It has been shown to inhibit NHE1 activity in a dose-dependent manner, leading to a decrease in intracellular pH and cell volume. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been used to study the role of NHE1 in cancer, cardiovascular diseases, and neurological disorders. It has also been used to investigate the mechanism of action of other drugs that target NHE1.
属性
IUPAC Name |
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-2-16-14(18)10-22-13-4-3-11(9-12(13)15)23(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBSBYGSDCOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)

![2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)
![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)
![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292156.png)
![N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5292166.png)